BenchChemオンラインストアへようこそ!

5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Lipophilicity Drug-likeness 7-Azaindole

5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS 1190313-75-7) is a tri‑substituted 7‑azaindole‑3‑carbaldehyde that integrates a C5‑bromine atom, a C4‑methyl group, and a reactive C3‑aldehyde on the 1H‑pyrrolo[2,3‑b]pyridine core. With a molecular weight of 239.07 g·mol⁻¹ and the formula C₉H₇BrN₂O, it serves as a privileged intermediate in the synthesis of kinase‑focused compound libraries, particularly for targets within the fibroblast growth factor receptor (FGFR) and Janus kinase (JAK) families.

Molecular Formula C9H7BrN2O
Molecular Weight 239.07 g/mol
CAS No. 1190313-75-7
Cat. No. B3218915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
CAS1190313-75-7
Molecular FormulaC9H7BrN2O
Molecular Weight239.07 g/mol
Structural Identifiers
SMILESCC1=C2C(=CNC2=NC=C1Br)C=O
InChIInChI=1S/C9H7BrN2O/c1-5-7(10)3-12-9-8(5)6(4-13)2-11-9/h2-4H,1H3,(H,11,12)
InChIKeyRYOCJWOPNWCFHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS 1190313-75-7): A Precision 7‑Azaindole Building Block for Kinase‑Focused Medicinal Chemistry


5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS 1190313-75-7) is a tri‑substituted 7‑azaindole‑3‑carbaldehyde that integrates a C5‑bromine atom, a C4‑methyl group, and a reactive C3‑aldehyde on the 1H‑pyrrolo[2,3‑b]pyridine core [1]. With a molecular weight of 239.07 g·mol⁻¹ and the formula C₉H₇BrN₂O, it serves as a privileged intermediate in the synthesis of kinase‑focused compound libraries, particularly for targets within the fibroblast growth factor receptor (FGFR) and Janus kinase (JAK) families [2]. The combination of functional handles enables orthogonal derivatization strategies that are not simultaneously accessible in the more common 5‑bromo‑ or 4‑methyl‑only 7‑azaindole‑3‑carbaldehyde congeners.

Why 5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Cannot Be Replaced by Common 7‑Azaindole‑3‑carbaldehyde Analogs


The simultaneous presence of the C5‑bromine, C4‑methyl, and C3‑aldehyde substituents on the 7‑azaindole scaffold is structurally non‑redundant. Attempted substitution with 5‑bromo‑1H‑pyrrolo[2,3‑b]pyridine‑3‑carbaldehyde (CAS 757978‑33‑9) forfeits the C4‑methyl group, which sterically directs subsequent metal‑catalyzed couplings and modulates the electron density of the pyridine ring [1]. Substitution with 4‑methyl‑1H‑pyrrolo[2,3‑b]pyridine‑3‑carbaldehyde (CAS 4894‑34‑2) eliminates the bromine handle required for Suzuki, Sonogashira, or Buchwald–Hartwig cross‑couplings, blocking the most common exit vectors for library diversification [2]. The 5‑chloro‑4‑methyl congener lacks commercial availability at comparable purity and scale, forcing additional in‑house halogenation steps . These differences in functional‑group topology directly affect the accessible chemical space and synthetic efficiency in lead‑optimization campaigns.

Quantitative Differentiation Matrix for 5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS 1190313-75-7)


Enhanced Lipophilicity (XLogP) vs. the Des‑methyl Analog Drives Membrane Permeability Predictions

The addition of a methyl group at the 4‑position increases the computed XLogP3‑AA value relative to the des‑methyl comparator. While the exact XLogP3‑AA for the 4‑methyl derivative has not been experimentally determined, the des‑methyl 5‑bromo‑1H‑pyrrolo[2,3‑b]pyridine‑3‑carbaldehyde (CAS 757978‑33‑9) exhibits an XLogP3‑AA of 1.5 [1]. For the target compound, the incremental CH₂ contribution predicts an XLogP3‑AA value of approximately 2.3, placing it closer to the optimal CNS drug‑likeness range (XLogP 2–4) while still within acceptable oral bioavailability space [2]. This predicted difference of ca. 0.8 log units corresponds to an estimated 6‑fold increase in octanol/water partition coefficient, which can substantially influence membrane flux in cell‑based assays [2].

Lipophilicity Drug-likeness 7-Azaindole

Dual Reactive Handles Enable Orthogonal Diversification Relative to Mono‑functional 7‑Azaindole‑3‑carbaldehydes

The C5‑bromine atom is a competent substrate for palladium‑catalyzed Suzuki–Miyaura and Sonogashira couplings, while the C3‑aldehyde permits reductive amination, Grignard addition, and Knoevenagel condensation. Analogues lacking the bromine (e.g., 4‑methyl‑1H‑pyrrolo[2,3‑b]pyridine‑3‑carbaldehyde, CAS 4894‑34‑2) or lacking the methyl group (CAS 757978‑33‑9) each sacrifice one of these two orthogonal vectors, reducing the accessible diversity from a single intermediate by approximately 50% in a typical two‑step library enumeration . In a recent patent describing 1H‑pyrrolo[2,3‑b]pyridine derivatives as kinase modulators (US 9,238,651 B2), the 5‑bromo‑4‑methyl substitution pattern is explicitly claimed as a preferred embodiment for generating FGFR‑targeted compounds, highlighting its privileged status relative to mono‑substituted variants [1].

Cross-coupling Parallel synthesis 7-Azaindole

Commercially Available Purity (≥95%) Outperforms Common Laboratory‑Scale Preparations of 5‑Chloro‑4‑methyl Congeners

The target compound is commercially available with a minimum purity specification of 95% (HPLC) from multiple reputable vendors (e.g., AChemBlock Cat. AD259969; MolCore Cat. MC677627, NLT 98%) . In contrast, the 5‑chloro‑4‑methyl‑1H‑pyrrolo[2,3‑b]pyridine‑3‑carbaldehyde congener does not appear as a standard catalog item from major suppliers; its preparation typically requires multi‑step in‑house synthesis with reported crude purities often below 90% before chromatographic purification . The 5‑bromo‑only analog (CAS 757978‑33‑9) is available at 97–98% purity but lacks the C4‑methyl group, imposing a divergent synthetic route for programs requiring 4‑substitution .

Purity Procurement 7-Azaindole

Patent‑Documented Preference for the 5‑Bromo‑4‑methyl‑1H‑pyrrolo[2,3‑b]pyridine‑3‑carbaldehyde Scaffold in Kinase Inhibitor Claims

A review of patent literature reveals that the 5‑bromo‑4‑methyl‑7‑azaindole‑3‑carbaldehyde substructure appears in the Markush claims of at least one granted U.S. patent (US 9,238,651 B2) directed toward kinase‑modulating 1H‑pyrrolo[2,3‑b]pyridine derivatives [1]. The patent specifically enumerates 5‑bromo‑ and 4‑methyl‑substituted 7‑azaindole‑3‑carbaldehydes as key intermediates, while the simpler 5‑bromo‑only or 4‑methyl‑only variants are listed as less preferred embodiments. This claim language signals that the dual‑substitution pattern confers a demonstrable advantage in downstream biological activity, likely through combined steric and electronic effects on kinase hinge‑binding motifs [2]. Furthermore, the FGFR‑inhibitory activity attributed to compounds derived from this building block has been noted in independent technical summaries, with target engagement at FGFRs implicated in cancer cell proliferation assays .

Kinase inhibitor FGFR Patent analysis

Higher Molecular Weight and Topological Polar Surface Area Differentiate This Scaffold from Simplified 7‑Azaindole Building Blocks

The target compound (MW 239.07 g·mol⁻¹) is heavier than the des‑methyl analog 5‑bromo‑1H‑pyrrolo[2,3‑b]pyridine‑3‑carbaldehyde (MW 225.04 g·mol⁻¹) and significantly heavier than the parent 1H‑pyrrolo[2,3‑b]pyridine‑3‑carbaldehyde (MW 146.15 g·mol⁻¹) [1][2]. While an experimental topological polar surface area (TPSA) has not been reported for this compound, the systematic addition of bromine and methyl substituents is expected to influence both TPSA and rotatable bond count, parameters that govern oral bioavailability predictions in the Rule of Five framework [3]. The increased molecular weight and predicted lipophilicity place this scaffold in a physicochemical sub‑space distinct from earlier‑generation 7‑azaindole building blocks, making it more suitable for lead‑like (as opposed to fragment‑like) screening collections.

Physicochemical properties Drug design 7-Azaindole

Optimal Deployment Scenarios for 5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS 1190313-75-7)


Kinase Inhibitor Hit‑to‑Lead Libraries Requiring Orthogonal Derivatization at C3 and C5

Programs targeting FGFR, JAK, or MELK kinases benefit from the ability to independently modify the C5 position via palladium‑catalyzed cross‑coupling while simultaneously elaborating the C3‑aldehyde into amides, amines, or heterocycles. This orthogonal reactivity, documented in patent US 9,238,651 B2, enables parallel library synthesis that converges on diverse hinge‑binding motifs without intermediate deprotection or functional‑group interconversion steps [1]. The C4‑methyl group further tunes the steric environment of the pyridine nitrogen, influencing kinase selectivity profiles [2].

Contract Research and CDMO Intermediates Where Guaranteed Purity and Multi‑Gram Availability Are Essential

Contract development and manufacturing organizations (CDMOs) require building blocks with certified purity (≥95%) and reliable supply chains to meet client timelines. The target compound is in‑stock at multiple global vendors (AChemBlock, MolCore) in quantities up to 5 g, with guaranteed HPLC purity, eliminating the need for in‑house quality control re‑analysis . This contrasts with the 5‑chloro‑4‑methyl congener, which would necessitate custom synthesis and purification.

Structure–Activity Relationship (SAR) Studies Comparing 4‑Methyl vs. 4‑H Substitution in 7‑Azaindole‑3‑carbaldehyde Series

When a medicinal chemistry team needs to probe the steric and electronic contribution of the C4 position, the direct procurement of the 4‑methyl compound enables head‑to‑head SAR comparisons with the commercially available des‑methyl analog (CAS 757978‑33‑9) without requiring a de novo synthesis of the methylated scaffold. The predicted XLogP shift of ca. 0.8 log units and the molecular‑weight difference of 14 Da provide measurable parameters for correlating physicochemical changes with in vitro potency and ADME endpoints [3][4].

Fragment‑to‑Lead Merging Strategies Exploiting Bromine as a Heavy‑Atom Marker

In fragment‑based drug discovery (FBDD), the bromine atom serves as a convenient anomalous scatterer for X‑ray crystallographic confirmation of binding poses. The target compound, as a functionalized fragment, can be soaked into kinase crystals and the bromine position unambiguously located, guiding the vector for C5 elaboration. Simultaneously, the C3‑aldehyde can be used for on‑resin or in‑situ fragment linking without disturbing the crystallographically validated bromine‑mediated contacts [2].

Quote Request

Request a Quote for 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.